3-Iodo-1-methyl-1H-indazole
Overview
Description
3-Iodo-1-methyl-1H-indazole is a useful research compound. Its molecular formula is C8H7IN2 and its molecular weight is 258.06 g/mol. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Supramolecular Interactions
3-Iodo-1-methyl-1H-indazole has been studied for its structural characteristics and supramolecular interactions. Research has explored the structures of NH-indazoles, including 3-methyl-1H-indazole, and their behavior in crystal formations. These studies provide insights into the supramolecular interactions like hydrogen bonds and aromatic interactions, contributing to the understanding of indazole crystallization and tautomerism (Teichert et al., 2007).
Synthesis of Heteroaryl-Functionalized Indazoles
The compound has been utilized in the synthesis of novel 3-heteroaryl N-1-functionalized indazoles. This process involves palladium cross-coupling reactions, highlighting its role in the efficient synthesis of indazole derivatives with potential applications in various fields (Fraile et al., 2011).
Antibacterial and Antifungal Properties
Indazole compounds, including this compound, have shown significant biological properties, such as antimicrobial, anti-inflammatory, and anticancer activities. These properties are attributed to the structure and derivatives of indazoles, making them potential candidates for therapeutic applications (Panda et al., 2022).
Catalytic Applications in Synthesis
Research has demonstrated the use of this compound in catalytic processes, such as palladium-catalyzed direct C7-arylation. This process is significant for the synthesis of indazoles with applications in pharmaceuticals and agrochemicals, illustrating the compound's role in facilitating complex chemical transformations (Naas et al., 2014).
Enthalpy of Formation Studies
The compound has been studied for its thermochemical properties, such as the enthalpy of formation. These studies are crucial for understanding the energetic and structural aspects of indazoles, which can have implications in material science and pharmaceutical applications (Orozco-Guareño et al., 2019).
Role in Cancer Therapy Research
Indazole compounds, including this compound, have been researched for their potential in cancer therapy. Studies have investigated ruthenium(III) coordination compounds, where indazole derivatives play a role, demonstrating promising results in clinical studies for cancer treatment (Kuhn et al., 2015).
Computational Chemistry Applications
This compound has been part of computational chemistry studies, where its properties like tautomerism, proton affinities, and dipole moments have been computed. These investigations contribute to a deeper understanding of the physicochemical properties of indazoles in various environments (Öǧretir & Tay, 2002).
Anticancer and Antimicrobial Evaluations
Research has been conducted on the synthesis of new indazole derivatives, including this compound, to evaluate their antimicrobial and anticancer activities. These studies have shown varying degrees of activity, contributing to the search for new therapeutic agents (Daidone et al., 2010).
Safety and Hazards
Mechanism of Action
- The primary targets of 3-Iodo-1-methyl-1H-indazole are likely specific proteins or enzymes within cells. Unfortunately, I don’t have specific information on the exact targets for this compound. However, indazole-containing compounds have been explored as inhibitors of various kinases and other cellular pathways .
- Without specific data on this compound, we can’t pinpoint exact pathways. However, indazoles have been investigated for their effects on various pathways, including those related to cancer, inflammation, and kinase signaling .
Target of Action
Biochemical Pathways
Properties
IUPAC Name |
3-iodo-1-methylindazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c1-11-7-5-3-2-4-6(7)8(9)10-11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQYCAYEBWRHLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90610819 | |
Record name | 3-Iodo-1-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90610819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52088-10-5 | |
Record name | 3-Iodo-1-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90610819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Iodo-1-methyl-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.